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Introduction: Unveiling the Potential of HM-JF526
NHS in dSTORM
Direct Stochastic Optical Reconstruction Microscopy (dSTORM) has emerged as a powerful

super-resolution technique, enabling the visualization of cellular structures with unprecedented

detail, far beyond the diffraction limit of light.[1][2] The choice of fluorophore is paramount to the

success of dSTORM imaging.[3] This guide introduces HM-JF526 NHS, a fluorogenic,

spontaneously blinking green-emitting dye, and provides a comprehensive framework for its

application in dSTORM imaging.[4][5]

HM-JF526 NHS, a hydroxymethyl derivative of Janelia Fluor 526, possesses unique

photophysical properties that make it exceptionally well-suited for single-molecule localization

microscopy (SMLM) techniques like dSTORM.[4][6] A key advantage of HM-JF526 is its

intrinsic ability to spontaneously blink, a phenomenon that can simplify the imaging workflow by

potentially obviating the need for complex and harsh reducing agents in the imaging buffer.[4]

[5][7][8] This characteristic not only streamlines the experimental setup but also helps to

preserve the intricate cellular structures under investigation.
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This application note provides a detailed protocol for utilizing HM-JF526 NHS in dSTORM, from

antibody conjugation to image acquisition and analysis. It is designed for researchers,

scientists, and drug development professionals seeking to leverage the power of super-

resolution microscopy for their investigations.

Core Principles: The Chemistry and Photophysics
of HM-JF526 NHS
The utility of HM-JF526 NHS in dSTORM is rooted in two fundamental aspects: its amine-

reactive N-hydroxysuccinimide (NHS) ester group and the spontaneous blinking of the HM-

JF526 fluorophore.

The NHS ester facilitates the covalent conjugation of the dye to primary amines (-NH₂) present

on proteins, most notably on lysine residues and the N-terminus of antibodies.[9][10][11] This

reaction forms a stable amide bond, ensuring a permanent label on the targeting molecule.[9]

[10]

The spontaneous blinking of HM-JF526 arises from an equilibrium between a non-fluorescent

"off" state and a fluorescent "on" state.[6][7] This stochastic switching allows for the temporal

separation of individual fluorophore emissions, a prerequisite for their precise localization in

dSTORM.[2]

Photophysical Properties of HM-JF526
Property Value Reference

Excitation Maximum (λex) 526 nm [8]

Emission Maximum (λem) 550 nm [8]

Molecular Weight (NHS Ester) 645.51 g/mol [4][5]

Reactive Group
N-hydroxysuccinimide (NHS)

ester

Reactivity Primary amines
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Experimental Workflow: From Labeled Antibody to
Super-Resolved Image
The successful application of HM-JF526 NHS in dSTORM imaging involves a multi-step

process, beginning with the conjugation of the dye to a primary or secondary antibody, followed

by immunolabeling of the target structure within the cell, and culminating in image acquisition

and data analysis.

Preparation

Imaging Analysis

Antibody Preparation Antibody-Dye Conjugation

HM-JF526 NHS Preparation

Purification of Labeled Antibody

ImmunolabelingCell Fixation & Permeabilization dSTORM Image Acquisition Single-Molecule Localization Image Reconstruction Data Analysis
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Figure 1. A schematic overview of the experimental workflow for dSTORM imaging using HM-
JF526 NHS.

Part 1: Antibody Conjugation with HM-JF526 NHS
This protocol details the steps for covalently labeling an antibody with HM-JF526 NHS.

Materials:
Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)[10][12]

HM-JF526 NHS ester
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Anhydrous Dimethyl Sulfoxide (DMSO)

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

Quenching solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

Purification column (e.g., size-exclusion chromatography or spin desalting column)

Phosphate-Buffered Saline (PBS)

Protocol:
Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or

glycine will compete with the antibody for reaction with the NHS ester and must be

removed.[11]

Adjust the antibody concentration to 2 mg/mL in PBS.[12][13]

HM-JF526 NHS Stock Solution Preparation:

Allow the vial of HM-JF526 NHS to equilibrate to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mg/mL stock solution of HM-JF526 NHS in anhydrous DMSO.[9][13] This

solution should be prepared fresh immediately before use.

Conjugation Reaction:

Add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to the antibody solution to raise

the pH, which is optimal for the NHS ester reaction.[9]

Add the HM-JF526 NHS stock solution to the antibody solution. A molar excess of 10-20

fold of dye to antibody is a good starting point. The optimal ratio may need to be

determined empirically.

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
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Quenching the Reaction:

Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100

mM to stop the reaction by consuming any unreacted NHS ester.[10][13]

Incubate for 15-30 minutes at room temperature.[13]

Purification of the Labeled Antibody:

Separate the labeled antibody from the unreacted dye and byproducts using a size-

exclusion or spin desalting column, following the manufacturer's instructions.[9][12][13]

Elute the purified, labeled antibody in PBS.

Determination of Degree of Labeling (DOL):

The DOL, the average number of dye molecules per antibody, can be determined

spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and 526

nm (for HM-JF526).

Part 2: Cell Staining and Preparation for dSTORM
Imaging
This section provides a general protocol for immunolabeling fixed cells.

Materials:
Cells grown on high-precision coverslips

Paraformaldehyde (PFA) for fixation

Triton X-100 or Saponin for permeabilization

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

Primary antibody (if using an unlabeled primary and a labeled secondary)

HM-JF526 NHS-labeled secondary antibody
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Wash buffer (e.g., 0.1% BSA in PBS)

Protocol:
Cell Fixation:

Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.[14]

Wash the cells three times with PBS.

Permeabilization (for intracellular targets):

Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Blocking:

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at

room temperature.[14]

Primary Antibody Incubation (if applicable):

Dilute the primary antibody in blocking buffer to the recommended concentration.

Incubate the cells with the primary antibody solution for 1 hour at room temperature or

overnight at 4°C.[3]

Wash the cells three times with wash buffer.

Secondary Antibody Incubation:

Dilute the HM-JF526 NHS-labeled secondary antibody in blocking buffer.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature,

protected from light.

Wash the cells extensively with wash buffer and finally with PBS.
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Part 3: dSTORM Imaging of HM-JF526 Labeled
Samples
The spontaneous blinking of HM-JF526 simplifies the imaging buffer requirements. While

traditional dSTORM often necessitates a GLOX (glucose oxidase and catalase) oxygen

scavenging system and a thiol-containing reducing agent, these may not be strictly necessary

for HM-JF526.[4][5][7][8][15]

Simplified Imaging Buffer for HM-JF526:
A basic buffer such as PBS (pH 7.4) can be sufficient to observe the spontaneous blinking of

HM-JF526.[7][16] However, to optimize blinking kinetics and minimize photobleaching, a buffer

containing an oxygen scavenger and a triplet-state quencher can be beneficial.

Recommended Imaging Buffer:

50 mM Tris-HCl, pH 8.0

10 mM NaCl

10% (w/v) Glucose

0.5 mg/mL Glucose Oxidase

40 µg/mL Catalase

(Optional) 1-10 mM Mercaptoethylamine (MEA) as a reducing agent to potentially enhance

blinking, though lower concentrations or its complete omission should be tested.

Image Acquisition:
Mount the coverslip with the labeled cells onto a microscope slide with a small volume of the

imaging buffer.

Seal the sample to prevent buffer evaporation and oxygen re-entry.

Use a dSTORM-capable microscope equipped with a high-power laser for excitation (e.g.,

532 nm or 561 nm, depending on the microscope's laser lines and the excitation spectrum of
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HM-JF526).

Illuminate the sample with the excitation laser to induce photoswitching of the HM-JF526

molecules.

Acquire a time-series of thousands of images (frames) to capture the stochastic blinking

events of individual fluorophores. The exposure time and laser power should be optimized to

achieve a low density of simultaneously fluorescing molecules per frame.[3]

Click to download full resolution via product page

Figure 2. The principle of dSTORM imaging. A densely labeled structure is resolved by

temporally separating the fluorescence of individual molecules.

Part 4: Data Analysis and Image Reconstruction
The acquired image stack is then processed to generate the final super-resolution image.

Single-Molecule Localization: Each frame of the image stack is analyzed to identify and

determine the precise coordinates of individual fluorescent events. This is typically achieved

by fitting a 2D Gaussian function to the point spread function (PSF) of each blinking

molecule.
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Image Reconstruction: The localized coordinates from all frames are compiled to reconstruct

a final super-resolution image, where each localization is represented as a point.

Various open-source and commercial software packages are available for dSTORM data

analysis, such as rapidSTORM, ThunderSTORM, or vendor-specific software.[2]

Troubleshooting and Optimization
Low Signal-to-Noise Ratio: Increase laser power, optimize imaging buffer, or improve

blocking during immunolabeling.

High Density of Blinking Events: Reduce laser power or adjust the imaging buffer

composition to decrease the "on" time of the fluorophores.

Photobleaching: Ensure the imaging buffer has an efficient oxygen scavenging system.

Minimize laser exposure when not acquiring data.

Conclusion
HM-JF526 NHS offers a compelling solution for dSTORM imaging, combining the ease of

antibody conjugation with the advantage of spontaneous blinking. This simplifies the

experimental workflow and provides a robust platform for achieving high-quality super-

resolution images. By following the detailed protocols and understanding the core principles

outlined in this guide, researchers can effectively employ HM-JF526 NHS to explore the

intricate molecular landscape of their biological systems of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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